molecular formula C11H17NO3 B048644 1-(3,4,5-Trimethoxyphenyl)ethanamine CAS No. 121082-99-3

1-(3,4,5-Trimethoxyphenyl)ethanamine

Cat. No. B048644
M. Wt: 211.26 g/mol
InChI Key: WYQUYSRUIVFEII-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)ethanamine is a compound that can be synthesized through various chemical reactions, involving key precursors and specific conditions to achieve the desired product. It serves as a fundamental structure in various chemical and pharmacological studies due to its unique chemical properties.

Synthesis Analysis

The synthesis of derivatives of 1-(3,4,5-Trimethoxyphenyl)ethanamine can be achieved through multiple chemical pathways. For instance, 2-(3,4,5-trimethoxyphenyl)-1,3-dithiolane is prepared via thioacetalization using 3,4,5-trimethoxybenzaldehyde and 1,2-ethanedithiol, indicating a method of incorporating the trimethoxyphenyl group into complex molecules (J. Ping, 2012).

Molecular Structure Analysis

The molecular structure of derivatives related to 1-(3,4,5-Trimethoxyphenyl)ethanamine has been characterized using various spectroscopic methods. For example, the molecular structure, FT-IR, NBO, HOMO and LUMO, MEP, and first-order hyperpolarizability of a compound synthesized from 3,4,5-trimethoxyphenyl derivatives have been analyzed, showing detailed insight into the electronic and structural characteristics of such molecules (Y. Mary et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 1-(3,4,5-Trimethoxyphenyl)ethanamine derivatives often result in compounds with significant chemical properties. For instance, the reaction between ethyl N'-(alkylidene/arylidene)hydrazonate and 2-(3,4-dimethoxy phenyl)ethanamine leads to the formation of triazoles with notable antioxidant activities, indicating the versatility and reactivity of the trimethoxyphenyl ethanamine backbone (K. Sancak et al., 2012).

Scientific Research Applications

1. Medicinal Chemistry

  • The Trimethoxyphenyl (TMP) group, which is part of the “1-(3,4,5-Trimethoxyphenyl)ethanamine” molecule, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
  • The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
  • Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
  • Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
  • Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
  • Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

2. Optical and Electrochemical Investigations

  • A new series of non-aqueous phthalocyanines having 3,4,5-trimethoxy phenyl group at peripheral positions in which the central cavity possessing Cu (II), Zn (II), and without metals has been synthesized .
  • Its absorption, fluorescence (steady-state and excited state lifetimes), electrochemical, and third-order nonlinear optical (NLO) properties were evaluated .
  • Absorption studies data suggest that all three phthalocyanines obey Beer–Lambert’s law, and the redox properties indicate that both oxidation and reduction reactions are macrocyclic centered .
  • The singlet quantum yields were measured in different solvents and were found to be in the range of 0.2–0.5 in the case of free-base, whereas it was in the range of 0.1–0.5 in zinc derivative .
  • The third-order NLO properties were investigated using the Z-scan technique with kilohertz (for retrieving true electronic nonlinearities) and megahertz repetition rate femtosecond pulses at 800 nm .
  • Intensity-dependent Z-scan studies revealed robust NLO coefficients for solutions and thin films (two-photon absorption cross-sections of 9,300–57,000 GM) of these molecules suggesting a strong potential for optical switching, imaging, and optical limiting applications .

3. Hallucinogenic Drug

  • “1-(3,4,5-Trimethoxyphenyl)ethanamine” is also known as Mescaline, a naturally occurring psychedelic protoalkaloid of the substituted phenethylamine class .
  • It is known for its hallucinogenic effects comparable to those of LSD and psilocybin .
  • Mescaline is used recreationally as a hallucinogenic drug and it is used in religious ceremonies for spiritual purposes by groups such as the Native American church .
  • Mescaline is purported not to have any therapeutic benefits based on its Schedule I status .

4. Laboratory Synthesis

  • “1-(3,4,5-Trimethoxyphenyl)ethanamine” can be synthesized in the laboratory through various methods .
  • One method involves the amide reduction of 3,4,5-trimethoxyphenylacetamide .
  • Another method involves the reduction of 3,4,5-trimethoxy(2-nitrovinyl)benzene with lithium aluminum hydride .
  • A third method involves the treatment of tricarbonyl-(η6-1,2,3-trimethoxybenzene) chromium complex with acetonitrile carbanion in THF and iodine, followed by reduction of the nitrile with lithium aluminum hydride .

5. Antioxidant Properties

  • The DPPH test is widely used to assess the free radical scavenging potential of compounds .
  • The remarkable activities observed in this study indicated that these TMP-containing hybrids possess potent antioxidant properties .

6. Synthesis of Anticancer Agents

  • A new series of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives have been synthesized .
  • These compounds have shown promising anticancer activity .

Future Directions

Future research could focus on further exploring the potential applications of “1-(3,4,5-Trimethoxyphenyl)ethanamine” and similar compounds. For instance, structural modifications of the 3,4,5-trimethoxyphenyl moiety in tubulin inhibitors have been shown to lead to improved antiproliferative activities . This suggests that “1-(3,4,5-Trimethoxyphenyl)ethanamine” could potentially be used in the development of new generations of antimitotic drugs .

properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQUYSRUIVFEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378123
Record name 1-(3,4,5-trimethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4,5-Trimethoxyphenyl)ethanamine

CAS RN

121082-99-3
Record name 1-(3,4,5-trimethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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